METHYL 4-({3-[1-OXO-4-PHENYL-2(1H)-PHTHALAZINYL]PROPANOYL}AMINO)BENZOATE
Overview
Description
METHYL 4-({3-[1-OXO-4-PHENYL-2(1H)-PHTHALAZINYL]PROPANOYL}AMINO)BENZOATE is a complex organic compound with a unique structure that includes a phthalazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-({3-[1-OXO-4-PHENYL-2(1H)-PHTHALAZINYL]PROPANOYL}AMINO)BENZOATE typically involves multiple steps. One common route starts with the preparation of the phthalazinone core, followed by the introduction of the phenyl group and the propanoyl side chain. The final step involves the esterification of the benzoate group. Reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like palladium on carbon for hydrogenation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and yield. Purification methods like recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-({3-[1-OXO-4-PHENYL-2(1H)-PHTHALAZINYL]PROPANOYL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to reduce the phthalazinone moiety to a more reactive intermediate.
Substitution: Common in modifying the phenyl group or the benzoate ester.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
METHYL 4-({3-[1-OXO-4-PHENYL-2(1H)-PHTHALAZINYL]PROPANOYL}AMINO)BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 4-({3-[1-OXO-4-PHENYL-2(1H)-PHTHALAZINYL]PROPANOYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The phthalazinone moiety can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, leading to changes in the target’s function .
Comparison with Similar Compounds
Similar Compounds
METHYL 3-(1-OXO-4-PHENYL-2(1H)-PHTHALAZINYL)PROPANOATE: Shares a similar core structure but differs in the ester group.
1-Methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole: Another compound with a phthalazinone moiety but with different substituents.
Uniqueness
METHYL 4-({3-[1-OXO-4-PHENYL-2(1H)-PHTHALAZINYL]PROPANOYL}AMINO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 4-[3-(1-oxo-4-phenylphthalazin-2-yl)propanoylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4/c1-32-25(31)18-11-13-19(14-12-18)26-22(29)15-16-28-24(30)21-10-6-5-9-20(21)23(27-28)17-7-3-2-4-8-17/h2-14H,15-16H2,1H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYRCLZZARAUTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3C(=N2)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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